5-Bromo-N,N,3-trimethyl-2-pyridinamine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N,N,3-trimethylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-6-4-7(9)5-10-8(6)11(2)3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIQEXZPUGUNLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 5 Bromo N,n,3 Trimethyl 2 Pyridinamine
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation
Detailed experimental data from high-resolution mass spectrometry for 5-Bromo-N,N,3-trimethyl-2-pyridinamine, including its accurate mass and specific fragmentation pathways, has not been reported in the reviewed literature. Typically, HRMS would be utilized to determine the precise mass of the molecular ion, which allows for the unambiguous confirmation of its elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to induce fragmentation of the parent ion. The analysis of the resulting fragment ions would provide valuable insights into the molecule's structure and the relative stability of its chemical bonds, allowing for the elucidation of its fragmentation pathways.
Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure
No single-crystal X-ray diffraction data for this compound has been deposited in crystallographic databases or published in scientific journals. This technique is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid.
Determination of Bond Lengths, Bond Angles, and Torsional Angles
Without a crystal structure, the precise bond lengths, bond angles, and torsional angles of this compound in the solid state remain undetermined. This information is crucial for a detailed understanding of the molecule's geometry and conformation.
Analysis of Crystal Packing and Lattice Dynamics
Information regarding the packing of this compound molecules in a crystal lattice and the dynamic behavior of the lattice is not available. Such an analysis would reveal how the individual molecules arrange themselves to form a stable crystal structure.
Identification of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)
A definitive identification of the intermolecular interactions governing the supramolecular assembly of this compound in the solid state is not possible without experimental crystallographic data. While one could hypothesize the potential for interactions such as halogen bonding involving the bromine atom or π-stacking of the pyridine (B92270) rings, these remain speculative in the absence of a determined crystal structure.
Computational Chemistry and Theoretical Modeling of 5 Bromo N,n,3 Trimethyl 2 Pyridinamine
Density Functional Theory (DFT) Investigations of Electronic Structure
DFT would serve as a powerful tool to elucidate the electronic characteristics of 5-Bromo-N,N,3-trimethyl-2-pyridinamine.
A crucial first step in the computational analysis would be the optimization of the molecular geometry of this compound. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. Conformational analysis would also be performed to identify other stable isomers and the energy barriers between them.
Table 1: Hypothetical Optimized Geometric Parameters for this compound This table is for illustrative purposes only, as specific data is not available.
| Parameter | Value |
|---|---|
| C-Br Bond Length (Å) | Data not available |
| C-N Bond Length (Å) | Data not available |
| Pyridine (B92270) Ring Bond Angles (°) | Data not available |
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability.
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound This table is for illustrative purposes only, as specific data is not available.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
An Electrostatic Potential Surface (EPS) map would visualize the charge distribution on the surface of this compound. This mapping helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting how it will interact with other molecules.
DFT calculations can predict various spectroscopic properties. The calculation of vibrational frequencies would allow for the theoretical prediction of the infrared and Raman spectra. Furthermore, NMR chemical shifts for the hydrogen, carbon, and nitrogen atoms could be calculated to aid in the structural elucidation of the compound.
Table 3: Hypothetical Predicted NMR Chemical Shifts for this compound This table is for illustrative purposes only, as specific data is not available.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|
| C2 | Data not available | - |
| C3-CH₃ | Data not available | Data not available |
| N(CH₃)₂ | Data not available | Data not available |
Quantum Chemical Exploration of Reaction Mechanisms and Transition States
Quantum chemical methods would be employed to investigate potential reaction mechanisms involving this compound. By calculating the energies of reactants, products, and transition states, the feasibility and pathways of various chemical transformations could be predicted.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects
Molecular dynamics simulations would provide insights into the dynamic behavior of this compound. These simulations can model the conformational flexibility of the molecule over time and study the influence of different solvents on its structure and dynamics.
Reactivity Profiles and Reaction Pathways of 5 Bromo N,n,3 Trimethyl 2 Pyridinamine
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring, while aromatic, is electron-deficient compared to benzene, which generally makes it less reactive towards electrophilic aromatic substitution. However, the presence of the activating dimethylamino group at the 2-position and the methyl group at the 3-position increases the electron density of the ring, facilitating electrophilic attack. Conversely, these electron-donating groups make the ring less susceptible to nucleophilic aromatic substitution.
Nucleophilic aromatic substitution (S N Ar) reactions on the pyridine ring are more common, especially when a good leaving group is present. nih.govyoutube.com In the case of 5-Bromo-N,N,3-trimethyl-2-pyridinamine, the bromine atom can act as a leaving group. These reactions typically proceed via an addition-elimination mechanism. nih.gov The rate of these reactions can be influenced by the nature of the nucleophile and the reaction conditions. For instance, halopyridines are generally less reactive than acid chlorides in these types of substitutions because the initial nucleophilic attack disrupts the aromaticity of the pyridine ring. youtube.com
Carbon-Halogen Bond Reactivity (e.g., Organometallic Reagent Formation, Cross-Coupling Precursors)
The carbon-bromine bond in this compound is a key site for reactivity, enabling the formation of organometallic reagents and serving as a precursor for cross-coupling reactions. publish.csiro.au
Organometallic Reagent Formation:
The bromo-substituent can be converted into an organometallic species, such as an organolithium or Grignard reagent. libretexts.orgmasterorganicchemistry.com This is typically achieved by reacting the compound with a strong reducing metal like lithium or magnesium. msu.edu The reactivity of the halide in forming these reagents generally follows the trend I > Br > Cl. libretexts.orgmsu.edu The formation of these reagents must be conducted in aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent quenching by protic solvents like water. libretexts.org
Cross-Coupling Reactions:
This compound is a suitable precursor for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Common examples include:
Suzuki Coupling: Reaction with boronic acids. mdpi.comuzh.chnih.gov
Sonogashira Coupling: Reaction with terminal alkynes.
Buchwald-Hartwig Amination: Reaction with amines. nih.gov
Kumada Coupling: Reaction with Grignard reagents. nih.gov
For instance, Suzuki cross-coupling reactions have been successfully performed on similar 5-bromo-2-methylpyridin-3-amine (B1289001) derivatives with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh 3 ) 4 and a base such as K 3 PO 4 . mdpi.com These reactions are often carried out in a mixture of solvents like 1,4-dioxane (B91453) and water at elevated temperatures. mdpi.com
| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acids | Pd(PPh3)4, K3PO4, 1,4-dioxane/water | Aryl-substituted pyridines |
| Sonogashira Coupling | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, base | Alkynyl-substituted pyridines |
| Buchwald-Hartwig Amination | Amines | Pd catalyst, ligand, base | Amino-substituted pyridines |
| Kumada Coupling | Grignard reagents | Ni or Pd catalyst | Alkyl or aryl-substituted pyridines |
Reactivity of the Amine Functionality (e.g., Acylation, Alkylation, Quaternization)
The exocyclic N,N-dimethylamino group significantly influences the compound's reactivity. It can undergo several common reactions typical of tertiary amines.
Acylation: While direct acylation of the N,N-dimethylamino group is not possible due to the absence of a proton, the amino group in the parent 2-aminopyridine (B139424) can be readily acylated. Studies on the acylation of aminopyridines show that the reaction can occur directly at the exocyclic nitrogen. publish.csiro.aupublish.csiro.au For example, acetylation with acetic anhydride (B1165640) often yields monoacetylated products. publish.csiro.au Benzoylation can lead to mono- or di-substituted products depending on the reaction conditions. publish.csiro.au
Alkylation: Alkylation of aminopyridines can be challenging as it can occur at either the exocyclic amino nitrogen or the ring nitrogen. publish.csiro.au For 2-aminopyridines, alkylation often occurs preferentially on the ring nitrogen to form N-alkylpyridinium salts. publish.csiro.auresearchgate.net However, N-alkylation of the exocyclic amine can be achieved under specific conditions, for instance, using arylmethyl alcohols in the presence of a suitable catalyst. researchgate.net
Quaternization: As a tertiary amine, the N,N-dimethylamino group can react with alkyl halides to form quaternary ammonium (B1175870) salts. Similarly, the pyridine ring nitrogen can also undergo quaternization. The relative reactivity of these two sites depends on steric and electronic factors.
Cyclization and Ring-Forming Reactions Involving the Pyridine Moiety
The substituted pyridine core of this compound can participate in various cyclization and ring-forming reactions. These transformations often involve the functional groups attached to the pyridine ring and can lead to the formation of fused heterocyclic systems. For example, substituted pyridines can undergo ring-opening and subsequent ring-closing reactions to form different aromatic structures, such as meta-substituted anilines. acs.orgacs.org Additionally, hetarynic cyclization of related 3-bromo-2-[(N-substituted)amino]pyridines can be used to synthesize N-substituted dihydrodipyridopyrazines. researchgate.net
Oxidation and Reduction Chemistry at Different Sites of the Compound
Both the pyridine ring and its substituents can undergo oxidation and reduction reactions.
Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like peracids. wikipedia.org The N,N-dimethylamino group is also susceptible to oxidation.
Reduction: The bromo substituent can be removed via reductive dehalogenation. The pyridine ring itself can be reduced under certain conditions, although this often requires harsh reagents. In a related compound, 2-(2-amino-5-bromobenzoyl)pyridine, the carbonyl group can be reduced by NADPH-dependent enzymes. nih.gov
Design and Synthesis of Advanced Derivatives and Functionalized Analogues of 5 Bromo N,n,3 Trimethyl 2 Pyridinamine
Diversification Strategies for the Pyridine (B92270) Core via Direct Functionalization
Direct functionalization of the 5-Bromo-N,N,3-trimethyl-2-pyridinamine core is anticipated to proceed efficiently at the C5-position, leveraging the versatile reactivity of the carbon-bromine bond. The primary strategy for diversification involves transition metal-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon and carbon-heteroatom bonds.
Detailed research on the closely related isomer, 5-bromo-2-methylpyridin-3-amine (B1289001), has demonstrated the efficacy of palladium-catalyzed Suzuki cross-coupling reactions for introducing a wide range of aryl groups at the 5-position. nih.govresearchgate.net This reaction typically employs a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like potassium phosphate (B84403) (K₃PO₄) and a suitable arylboronic acid. nih.gov These reactions are generally carried out in a solvent mixture such as 1,4-dioxane (B91453) and water at elevated temperatures. nih.gov
The N,N-dimethylamino group at the C2 position in this compound is a stronger electron-donating group compared to the primary amine or acetamide (B32628) group in studied analogues, which may influence the electronic properties of the pyridine ring and potentially accelerate the rate of oxidative addition in the catalytic cycle. The steric bulk of the N,N-dimethyl and C3-methyl groups is not expected to significantly hinder reactions at the remote C5-position.
The successful application of the Suzuki reaction to analogues suggests that a variety of functionalized aryl and heteroaryl groups can be installed on the this compound scaffold. The tolerance of the Suzuki coupling to various functional groups on the boronic acid partner makes it a powerful tool for generating a library of diverse derivatives. nih.gov
Table 1: Representative Suzuki Cross-Coupling Reactions on an Analogous Pyridine Core (5-bromo-2-methylpyridin-3-amine) The following data is derived from studies on a structural isomer and is presented to illustrate the potential reactivity of the target compound.
| Arylboronic Acid | Catalyst System | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Moderate to Good | nih.govmdpi.com |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Moderate to Good | nih.govmdpi.com |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Moderate to Good | nih.govmdpi.com |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Moderate to Good | nih.govmdpi.com |
| 3-Nitrophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Moderate to Good | nih.govmdpi.com |
Other established cross-coupling reactions, such as Stille (using organostannanes), Heck (using alkenes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig amination (using amines), are also highly viable strategies for the direct functionalization of the C5-position, further expanding the accessible chemical space.
Scaffold Extension and Incorporation into Macrocycles or Polymeric Structures
The development of derivatives of this compound opens avenues for scaffold extension and the creation of larger, more complex molecular architectures like macrocycles and polymers. While direct examples involving this specific compound are not documented, the principles of molecular design allow for the strategic planning of such syntheses.
Macrocyclization: Macrocycles can be constructed by first functionalizing the this compound scaffold with a reactive tether. For instance, a Suzuki or Sonogashira coupling could be used to introduce a second reactive group (e.g., another halogen, an alkyne, or an azide) at the terminus of a flexible chain attached to the C5 position. An subsequent intramolecular cyclization reaction could then form the macrocyclic ring. The pyridine nitrogen and the exocyclic dimethylamino group can act as coordination sites for metal templating, which can facilitate high-yielding macrocyclization reactions. The synthesis of peptide-based macrocycles has been achieved through methods like palladium-catalyzed C-H activation, demonstrating a viable strategy for cyclizing complex molecules. nih.gov
Polymerization: For incorporation into polymeric structures, derivatives of this compound can be designed as functional monomers. Two main approaches can be envisioned:
Chain-Growth Polymerization: A vinyl or other polymerizable group could be installed at the C5-position via a Stille or Heck coupling reaction. The resulting monomer could then be subjected to standard polymerization conditions (e.g., radical or cationic polymerization) to yield a polymer with the pyridinamine moiety as a pendant group.
Step-Growth Polymerization: A di-functionalized monomer could be created. For example, coupling the C5-bromo position with a boronic acid that also contains a carboxylic acid or amine group would create an A-B type monomer suitable for polycondensation reactions, leading to the formation of polyesters or polyamides where the pyridinamine unit is part of the polymer backbone.
These strategies would allow for the synthesis of advanced materials where the electronic and coordination properties of the 2-(dimethylamino)pyridine core are systematically integrated into a macromolecular framework.
Development of this compound as a Versatile Synthetic Building Block
This compound is a valuable and versatile building block in organic synthesis, primarily due to the reactivity of the C-Br bond at the 5-position. This functionality serves as a synthetic handle for introducing the 2-(N,N-dimethylamino)-3-methylpyridin-5-yl fragment into more complex target molecules.
The utility of this building block is best demonstrated by its application in palladium-catalyzed cross-coupling reactions, as discussed previously. uzh.chnih.gov By selecting the appropriate coupling partner, a wide array of substituents can be attached to the pyridine core. This modular approach is central to modern synthetic chemistry, particularly in fields like medicinal chemistry and materials science, where the systematic variation of substituents is crucial for optimizing molecular properties.
For example, in drug discovery, the 2-aminopyridine (B139424) moiety is a recognized pharmacophore. researchgate.net Using this compound as a building block allows for the rapid synthesis of a library of compounds where a known active core is linked to various other fragments (e.g., different aryl or heteroaryl groups) via the C5-position. This enables the exploration of structure-activity relationships (SAR) in a targeted and efficient manner.
The precursor, 2-Amino-5-bromo-3-methylpyridine (B22881), is itself used to synthesize a range of other functionalized pyridines, highlighting the synthetic importance of this substitution pattern. The N,N-dimethylated derivative offers altered steric and electronic properties, providing chemists with a complementary building block for achieving specific synthetic goals and accessing novel chemical entities.
Exploration of 5 Bromo N,n,3 Trimethyl 2 Pyridinamine in Materials Science and Catalysis Research
Utilization in Ligand Design for Organometallic Complexes
Currently, there is a lack of specific studies detailing the use of 5-Bromo-N,N,3-trimethyl-2-pyridinamine as a ligand in the synthesis of organometallic complexes. Research on related bromo-aminopyridine derivatives suggests that the pyridine (B92270) nitrogen and the amino group can serve as effective coordination sites for metal centers. However, without direct experimental evidence for the title compound, its potential in forming stable and catalytically active organometallic complexes remains theoretical.
Investigation in Supramolecular Chemistry for Directed Self-Assembly
The role of this compound in supramolecular chemistry and directed self-assembly is not well-documented. Supramolecular assemblies rely on non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking to form ordered structures. While the bromine atom and the aromatic pyridine ring suggest potential for these interactions, specific research has not been published.
There are no specific published crystal structures for this compound in the primary scientific literature. Analysis of a related compound, 2-amino-5-bromo-3-methylpyridine (B22881), has shown the formation of supramolecular assemblies through hydrogen bonding interactions. researchgate.net However, the presence of two methyl groups on the exocyclic nitrogen in this compound would preclude the classical hydrogen bond donation seen in the primary amine, altering its self-assembly behavior. Without crystallographic data, the packing motifs and intermolecular interactions specific to this compound cannot be confirmed.
Investigations into the host-guest chemistry of this compound are not currently available in the literature. The potential for this molecule to act as a host or guest would depend on its size, shape, and the distribution of its electrostatic potential, factors which have not yet been experimentally explored.
Application as a Component in Liquid Crystal Technology
Direct research on the application of this compound in liquid crystal technology has not been reported. However, a study on derivatives synthesized from a related precursor, 5-bromo-2-methylpyridin-3-amine (B1289001), explored their potential as chiral dopants for liquid crystals through computational studies. mdpi.com The study used Density Functional Theory (DFT) to investigate the properties of these derivatives, but did not include the specific N,N-trimethylated compound. mdpi.com The findings for these related molecules suggest that substituted bromopyridines could be a class of compounds of interest in this field, but experimental data for this compound is needed.
Potential in Heterogeneous and Homogeneous Catalysis
There is no specific literature available describing the use of this compound in either heterogeneous or homogeneous catalysis. Pyridine derivatives are widely used as ligands in homogeneous catalysis and as structural components in heterogeneous catalysts. The electronic and steric properties imparted by the bromo and trimethylamino groups could theoretically influence the activity and selectivity of a catalytic metal center, but this has not been experimentally verified.
Advanced Analytical Methodologies Applied to 5 Bromo N,n,3 Trimethyl 2 Pyridinamine Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental in the analysis of pharmaceutical intermediates and active pharmaceutical ingredients for separating complex mixtures and assessing purity. biomedres.us
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like "5-Bromo-N,N,3-trimethyl-2-pyridinamine." biomedres.us A robust HPLC method can effectively separate the target compound from starting materials, by-products, and degradation products.
Detailed Research Findings:
A typical reversed-phase HPLC (RP-HPLC) method for a pyridine (B92270) derivative would be developed and validated according to ICH guidelines. ijsrst.comresearchgate.net For "this compound," a C18 column is often a suitable stationary phase due to the compound's moderate polarity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. ekb.eg Gradient elution is often employed to ensure the separation of impurities with a wide range of polarities. Detection is commonly achieved using a UV detector, as the pyridine ring system is chromophoric. sielc.com The basic nitrogen of the pyridine ring can be protonated with an acidic additive in the mobile phase, which can improve peak shape. helixchrom.com
A hypothetical HPLC method for the analysis of "this compound" is presented below:
Interactive Data Table: Hypothetical HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~7.5 min |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. tandfonline.com In the context of "this compound" research, GC-MS is particularly useful for analyzing volatile impurities that may be present from the synthesis or for identifying volatile degradation products from thermal stress studies.
Detailed Research Findings:
A typical GC-MS analysis would involve injecting a solution of the sample into a heated inlet, which volatilizes the compound. The separation occurs in a capillary column, often with a non-polar or medium-polarity stationary phase. The retention time of the compound is a key identifier. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting fragmentation pattern in the mass spectrum provides a molecular fingerprint that can be used to confirm the structure of the compound and its impurities. libretexts.org For brominated compounds, the presence of the characteristic isotopic pattern of bromine (approximately equal intensity of M and M+2 ions) is a significant aid in identification. libretexts.org
The fragmentation of "this compound" in an EI-MS would likely involve cleavage of the N,N-dimethylamino group and fragmentation of the pyridine ring. The presence of a bromine atom would be evident from the isotopic pattern of fragments containing bromine. nist.gov
Interactive Data Table: Predicted GC-MS Fragmentation for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment |
|---|---|
| 214/216 | [M]+ (Molecular ion) |
| 199/201 | [M-CH3]+ |
| 171/173 | [M-N(CH3)2]+ |
| 135 | [M-Br]+ |
| 78 | [C5H4N]+ |
Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller stationary phase particles (sub-2 µm), resulting in significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. waters.commdpi.com UPLC is particularly advantageous for impurity profiling, where the detection and resolution of trace-level impurities are critical. rsc.org
Detailed Research Findings:
A UPLC method for "this compound" would offer much shorter analysis times, often under 5 minutes, while providing superior separation of closely related impurities. waters.com The principles of method development are similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. The increased sensitivity of UPLC is also beneficial for detecting and quantifying low-level impurities, which is a requirement of regulatory bodies. nih.gov
Interactive Data Table: Comparison of Hypothetical HPLC and UPLC Methods
| Parameter | HPLC | UPLC |
|---|---|---|
| Particle Size | 5 µm | 1.7 µm |
| Column Dimensions | 4.6 x 150 mm | 2.1 x 50 mm |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Analysis Time | 15-20 min | 2-5 min |
| Solvent Consumption | High | Low |
| Resolution | Good | Excellent |
Thermal Analysis for Phase Transitions and Decomposition Pathways
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal properties of a compound. This information is vital for understanding its stability during manufacturing, storage, and handling.
Detailed Research Findings:
For "this compound," TGA would be used to determine its thermal stability and decomposition profile. The analysis involves heating a small sample at a constant rate and monitoring its weight loss as a function of temperature. The resulting thermogram can reveal the onset of decomposition and the number of decomposition steps. For halogenated aromatic compounds, decomposition can be a complex process. royalsocietypublishing.org The presence of bromine may influence the decomposition pathway, potentially leading to the formation of hydrogen bromide as a volatile product. rsc.org
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect phase transitions such as melting, crystallization, and glass transitions. mdpi.com For a crystalline solid like "this compound," DSC would show a sharp endothermic peak at its melting point. The presence of impurities can lead to a broadening and depression of the melting peak.
Interactive Data Table: Expected Thermal Analysis Data for this compound
| Technique | Parameter | Expected Observation |
|---|---|---|
| TGA | Onset of Decomposition | > 200 °C (indicative of good thermal stability) |
| TGA | Major Weight Loss Steps | One or more steps corresponding to fragmentation |
| DSC | Melting Point | A sharp endothermic peak |
| DSC | Glass Transition | Not expected for a crystalline solid |
Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable to chiral derivatives)
While "this compound" itself is not chiral, chiral derivatives can be synthesized, for example, by introducing a chiral substituent. acs.org In such cases, chiroptical spectroscopy, particularly Circular Dichroism (CD), becomes a critical tool for determining the enantiomeric excess and confirming the absolute configuration of the chiral derivatives.
Detailed Research Findings:
Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com A CD spectrum provides information about the stereochemical environment of the chromophores within the molecule. For a chiral derivative of "this compound," the pyridine ring would act as a chromophore, and its interaction with the chiral center would give rise to a characteristic CD signal. rsc.org The sign and magnitude of the Cotton effects in the CD spectrum can be used to distinguish between enantiomers and, with the aid of computational methods, can help in assigning the absolute configuration. nih.gov
The enantiomeric excess of a chiral derivative can be rapidly determined using CD by comparing the CD signal of the sample to that of the pure enantiomer. rsc.org
Q & A
Q. What are the common synthetic routes for preparing 5-Bromo-N,N,3-trimethyl-2-pyridinamine, and what experimental parameters are critical for achieving high yields?
A reductive amination approach is frequently employed, using 5-bromopyridin-2-amine derivatives with aldehydes or ketones under acidic conditions. Critical parameters include:
- Stoichiometry : A 1:1 molar ratio of amine to carbonyl compound ensures minimal side products.
- Temperature : Reflux in methanol (~65°C) optimizes reaction kinetics .
- Reducing agents : Sodium cyanoborohydride selectively reduces imine intermediates without affecting bromine substituents . Post-synthesis, recrystallization from ethanol yields pure crystals after 5 days .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural purity of this compound?
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H···N interactions at 2.50 Å) and confirms molecular packing .
- ¹H/¹³C NMR : Identifies methyl group environments (δ 2.3–3.0 ppm for N–CH₃) and aromatic proton splitting patterns .
- IR spectroscopy : Detects N–H stretches (~3300 cm⁻¹) and C–Br vibrations (~600 cm⁻¹) .
Table 1. Example Crystallographic Data for Analogous Compounds
| Parameter | Value | Technique | Reference |
|---|---|---|---|
| N–H···N bond length | 2.50 Å | X-ray diffraction | |
| Dihedral angle | 4.5° | X-ray diffraction | |
| R factor | 0.056 | X-ray refinement |
Q. What safety protocols should be implemented when handling this compound in laboratory settings?
- Engineering controls : Use fume hoods to prevent inhalation exposure .
- PPE : Wear nitrile gloves, safety goggles, and lab coats.
- Emergency response : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air immediately .
- Storage : Keep in airtight containers at 2–8°C, separated from oxidizing agents .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields in the synthesis of this compound derivatives?
- Solvent screening : Compare polar aprotic solvents (DMF, THF) with methanol to assess reaction efficiency .
- Catalyst variation : Test Lewis acids (e.g., ZnCl₂) to accelerate imine formation.
- Kinetic monitoring : Use HPLC to track intermediate formation and adjust reaction time (e.g., 3–6 hours) .
Q. What methodologies are employed to evaluate the potential pharmacological activities (e.g., anti-tumor, antimicrobial) of this compound analogs?
- In vitro assays : MTT assays against cancer cell lines (e.g., MCF-7 breast cancer) at 1–100 μM concentrations .
- Molecular docking : Target proteins like EGFR (PDB ID 1M17) to predict binding affinities and interaction mechanisms .
- Comparative studies : Benchmark against known inhibitors (e.g., doxorubicin for anti-tumor activity) .
Q. How should researchers address discrepancies in reported biological activity data for structurally similar pyridine derivatives?
- Standardize assays : Follow CLSI guidelines for antimicrobial testing to ensure reproducibility .
- Purity validation : Use HPLC (≥95% purity) to eliminate impurities as confounding factors.
- Substituent analysis : Apply Hammett plots to correlate electronic effects of substituents (e.g., –Br vs. –OCH₃) with bioactivity trends .
Q. What computational chemistry approaches are utilized to predict the reactivity and interaction mechanisms of this compound in drug discovery?
- DFT calculations : Optimize geometry at B3LYP/6-311G** level to map electrostatic potential surfaces .
- Molecular dynamics (MD) : Simulate ligand-protein interactions in explicit solvent (50 ns trajectories) to assess binding stability .
- QSAR modeling : Use descriptors like logP and molar refractivity to predict activity across derivative libraries .
Notes
- References to structural analogs (e.g., 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine) are based on crystallographic and pharmacological studies of related pyridine derivatives .
- Safety protocols align with industry standards for brominated amines .
- Methodological rigor ensures reproducibility in synthesis and bioactivity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
